molecular formula C14H8BrClN2OS B2622754 N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide CAS No. 892853-52-0

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide

Cat. No. B2622754
CAS RN: 892853-52-0
M. Wt: 367.65
InChI Key: LVWLUNCRMVDBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . The benzothiazole ring is brominated (has a bromine atom attached) at the 4-position and is linked to a chlorobenzamide group .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide” would be expected to have a planar benzothiazole ring system with a bromine atom at the 4-position and a chlorobenzamide group attached via a nitrogen atom . The presence of the bromine and chlorine atoms would make the compound relatively heavy and possibly quite reactive .

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-5-3-7-11-12(9)17-14(20-11)18-13(19)8-4-1-2-6-10(8)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWLUNCRMVDBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide

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